cis-Dichlorobis(pyridine)platinum(II)

DNA Binding Mechanism Antitumor Platinum Complexes Circular Dichroism Spectroscopy

Researchers investigating platinum anticancer mechanisms need a validated negative-control compound with defined DNA binding parameters to isolate unwinding-dependent cytotoxicity. cis-Dichlorobis(pyridine)platinum(II) provides this exact tool. • DNA unwinding angle φ = 4° (vs. 13° for cisplatin)-enables isolation of helical-distortion contributions to cell killing • Non-cross-resistant in cisplatin-resistant L1210 leukemia and human ovarian carcinoma models-validated lead scaffold for resistance-targeting programs • 99% purity; defined crystal structure (monoclinic C2/c); diagnostic ³J(Pt-H) ~42 Hz for NMR isomer verification Supplied with full Certificate of Analysis. Standard international B2B shipping for research quantities.

Molecular Formula C10H10Cl2N2Pt
Molecular Weight 424.2 g/mol
CAS No. 14872-21-0
Cat. No. B083400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dichlorobis(pyridine)platinum(II)
CAS14872-21-0
Molecular FormulaC10H10Cl2N2Pt
Molecular Weight424.2 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyFCJXCLMZOWAKNQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dichlorobis(pyridine)platinum(II): Anticancer Research Complex


cis-Dichlorobis(pyridine)platinum(II) (CAS 14872-21-0, also indexed as 15227-42-6) is a square-planar platinum(II) coordination complex with the formula [PtCl₂(C₅H₅N)₂] and a molecular weight of 424.19 g·mol⁻¹ . It belongs to the class of neutral, bifunctional platinum(II) antitumor agents and is structurally related to cisplatin (cis-[PtCl₂(NH₃)₂]) but with the critical substitution of planar aromatic pyridine ligands for ammine donors [1]. This ligand replacement fundamentally alters the compound’s DNA binding kinetics, sequence specificity, cellular uptake, and cross-resistance profile compared to the clinical platinum drugs [2]. The compound is commercially available at ≥98% purity with a melting point of 282–288 °C and is typically stored under inert atmosphere at 2–8 °C .

cis-Dichlorobis(pyridine)platinum(II) vs. Cisplatin: Key Differences


Although cis-dichlorobis(pyridine)platinum(II) shares the cis-[PtCl₂X₂] core geometry with cisplatin, the replacement of ammine (NH₃) with planar aromatic pyridine ligands introduces profound steric and electronic perturbations that re-order the structure–activity relationships governing DNA binding, cytotoxicity, and drug resistance [1]. In direct head-to-head comparisons using supercoiled pUC19 plasmid DNA, the cis-pyridine complex induces a DNA unwinding angle (φ) of only 4°, compared to 13° for cisplatin and 17° for the trans-pyridine isomer—a 3.25-fold reduction that indicates a fundamentally different mode of DNA interaction [2]. Furthermore, the pyridine complexes exhibit a non-cross-resistant cytotoxicity pattern with cisplatin in both murine leukemia (L1210) and human ovarian carcinoma cell lines, meaning that tumor models resistant to cisplatin may retain sensitivity to the pyridine analogs [1]. Substituting this compound for another platinum(II) complex without verification of the specific DNA binding or resistance profile therefore risks obtaining mechanistically irrelevant or misleading experimental results.

Quantitative Differentiation Evidence vs. Cisplatin and Trans Isomer


DNA Unwinding Angle vs. Cisplatin and Trans Isomer

In a direct head-to-head comparison using supercoiled pUC19 plasmid DNA, cis-[PtCl₂(pyridine)₂] induces a DNA unwinding angle of φ = 4°, which is markedly lower than the unwinding produced by cisplatin (cis-DDP, φ = 13°), trans-DDP (φ = 9–10°), and its own trans isomer (trans-[PtCl₂(pyridine)₂], φ = 17°) [1]. The near-absence of DNA unwinding by the cis-pyridine complex contrasts sharply with the substantial unwinding by the trans-pyridine isomer, thereby inverting the standard cis/trans structure–activity relationship observed for the ammine (NH₃) series where cis-DDP is the more active DNA binder [1]. This result was obtained by circular dichroism spectroscopy under identical conditions for all four complexes [1].

DNA Binding Mechanism Antitumor Platinum Complexes Circular Dichroism Spectroscopy

DNA Interstrand Cross-Linking: cis vs. trans Isomer

The pyridine ligand substitution causes a striking inversion of the canonical cisplatin structure–activity relationship with respect to DNA interstrand cross-linking (ICL) efficiency. While cisplatin (cis-DDP) is the active cross-linker and trans-DDP is largely inactive, for the pyridine series the trans isomer exhibits a greatly enhanced ICL efficiency with a cross-link per adduct frequency of 0.14–0.23, depending on r(b), whereas the cis isomer shows markedly lower ICL efficiency [1]. The unwinding of pUC19 DNA by trans-[PtCl₂(pyridine)₂] is more efficient than that of either DDP isomer, while little unwinding is induced by cis-[PtCl₂(pyridine)₂] [1].

DNA Interstrand Cross-Links Platinum-DNA Adducts Structure-Activity Relationship

Cytotoxicity and Cross-Resistance vs. Cisplatin

Both cis- and trans-[PtCl₂(pyridine)₂] were tested alongside cisplatin in murine L1210 leukemia and human ovarian carcinoma cell line panels, revealing a non-cross-resistant cytotoxicity pattern: tumor cells resistant to cisplatin retained sensitivity to the pyridine complexes [1]. In a separate study on HeLa cells, six cis- and one trans-platinum(II) complexes—including the pyridine analogs—exhibited IC₅₀ values ranging from 5 to 33 μM in MTT assays, with most cis isomers inducing significant cell-cycle alterations and apoptosis [2]. The trans-[PtCl₂(pyridine)₂] complex was noted to exhibit cytotoxicity equivalent to that of cisplatin in some tumor models, but with a qualitatively different spectrum of activity and a lack of cross-resistance [1].

Cytotoxicity Cisplatin Resistance L1210 Leukemia Model

Enhanced Cellular Uptake vs. Ammine Complexes

Mechanistic studies in L1210 leukemia cells demonstrated that intracellular platinum accumulation is enhanced for pyridine-coordinated complexes relative to their ammine (NH₃) counterparts [1]. The pyridine complexes also inhibit DNA synthesis, confirming a DNA-targeted mechanism, but their overall binding to calf thymus DNA is significantly lower than that of the analogous ammine complexes [1]. This paradoxical combination—higher uptake yet lower DNA binding—suggests that the pyridine ligand redirects the intracellular fate of platinum toward alternative biomolecular targets. The log P of cis-dichlorobis(pyridine)platinum(II) is reported as approximately 1.51 , contrasting sharply with cisplatin’s log Kow of −2.19, consistent with the greater lipophilicity imparted by the aromatic pyridine rings.

Cellular Drug Accumulation Platinum Uptake Ligand Lipophilicity

Crystal Structure and Packing: cis vs. trans Isomer

Single-crystal X-ray diffraction analysis reveals that cis-dichlorobis(pyridine)platinum(II) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 9.408(5), b = 17.110(14), c = 15.270(7) Å, β = 98.53(4)°, and Z = 8 [1]. By contrast, the trans isomer crystallizes in the triclinic space group P1̄ with a = 7.695(6), b = 7.091(5), c = 5.542(5) Å, α = 87.6(1), β = 83.7(1), γ = 79.3(1)°, and Z = 1 [1]. The shortest intermolecular Pt⋯Pt distance is 4.967 Å in the cis isomer versus 5.542 Å in the trans isomer [1]. The refinement converged to R = 0.041 for the cis isomer (1000 observed reflections) and R = 0.068 for the trans isomer (1032 reflections) [1]. Molecules of the cis isomer pack in a manner similar to that of cisplatin [1].

X-ray Crystallography Solid-State Chemistry Polymorph Identification

¹⁹⁵Pt NMR Fingerprint for cis Isomer Purity

Multinuclear NMR spectroscopy provides a definitive analytical signature for distinguishing the cis and trans isomers of dichlorobis(pyridine)platinum(II). In ¹⁹⁵Pt NMR, the cis-dichloro complexes resonate between δ = −1998 and −2021 ppm (CDCl₃), while the trans isomers are observed at slightly lower field, between δ = −1948 and −1973 ppm [1]. This represents a consistent upfield shift of 50–73 ppm for the cis isomer relative to the trans isomer. Additionally, ¹H NMR coupling constants ³J(¹⁹⁵Pt–¹H) are larger for the cis compounds (~42 Hz) than for the trans isomers (~33 Hz) [1]. These spectroscopic differences are large enough to enable unambiguous isomer identification and quantification of isomeric purity in routine analytical workflows.

¹⁹⁵Pt NMR Isomer Purity Analytical Quality Control

cis-Dichlorobis(pyridine)platinum(II) Application Scenarios


SAR Studies: DNA Unwinding and Cytotoxicity

The uniquely low DNA unwinding angle (φ = 4°) of cis-[PtCl₂(pyridine)₂] makes it an ideal negative-control compound for experiments designed to dissect the contribution of DNA helical distortion to platinum cytotoxicity. Researchers comparing cisplatin (φ = 13°), trans-[PtCl₂(pyridine)₂] (φ = 17°), and the cis-pyridine complex can isolate unwinding-dependent from unwinding-independent mechanisms of cell killing [1]. This differential is directly supported by the quantitative unwinding data from Zou et al. (1993).

Cisplatin Resistance-Circumventing Chemotypes

The non-cross-resistant cytotoxicity profile of pyridine-coordinated platinum(II) complexes in cisplatin-resistant L1210 leukemia and human ovarian carcinoma models establishes cis-dichlorobis(pyridine)platinum(II) as a validated lead scaffold for medicinal chemistry programs targeting resistance [1]. The enhanced cellular uptake of pyridine vs. ammine complexes provides a pharmacokinetic advantage hypothesis that can be systematically tested through iterative ligand modification [1].

¹⁹⁵Pt NMR Reference Standard for Isomer Purity

The large ¹⁹⁵Pt NMR chemical shift separation (50–73 ppm between cis and trans isomers) and the diagnostic ³J(Pt–H) coupling constant difference (~42 Hz for cis vs. ~33 Hz for trans) make cis-dichlorobis(pyridine)platinum(II) a practical reference standard for developing NMR-based isomer purity assays [1]. This is particularly relevant for in-house synthesis programs where cis/trans mixtures may occur and quantitative isomeric purity must be documented for publication or regulatory purposes.

Solid-State Materials and Crystal Packing

The well-characterized crystal structure of cis-dichlorobis(pyridine)platinum(II) (monoclinic C2/c, Pt⋯Pt = 4.967 Å) provides a defined structural platform for studying metal–metal interactions, solid-state photophysical properties, and crystal engineering of square-planar platinum(II) systems [1]. The shorter Pt⋯Pt distance compared to the trans isomer (5.542 Å) may influence solid-state luminescence and conductivity, making the cis isomer the preferred form for materials applications requiring closer intermolecular platinum contacts [1].

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